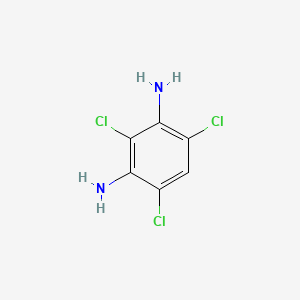

2,4,6-三氯苯-1,3-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4,6-Trichlorobenzene-1,3-diamine is a derivative of benzene with three chloride substituents . It is a colorless liquid used as a solvent for a variety of compounds and materials .

Synthesis Analysis

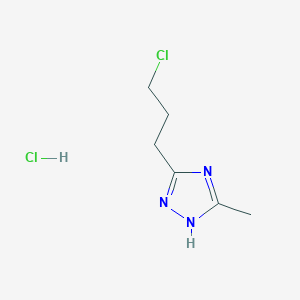

The synthesis of 2,4,6-Trichlorobenzene-1,3-diamine involves the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane . The reaction can be catalyzed by AlCl3 and carried out in dichloromethane .Molecular Structure Analysis

The molecular weight of 2,4,6-Trichlorobenzene-1,3-diamine is 211.48 . The InChI code is 1S/C6H5Cl3N2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,10-11H2 .Chemical Reactions Analysis

The chemical reactions of 2,4,6-Trichlorobenzene-1,3-diamine involve electrophilic aromatic substitution . The reaction proceeds in two steps: first, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical and Chemical Properties Analysis

2,4,6-Trichlorobenzene-1,3-diamine has a melting point of 90-95°C . It is a powder in physical form .科学研究应用

苯并二氮杂卓的催化合成

2,4,6-三氯-1,3,5-三嗪 (TCT) 已显示出在 1,2-二胺和各种酮之间的缩合反应中具有催化作用,从而以良好到极好的产率提供 1,5-苯并二氮杂卓。这种方法以其简单性、温和的反应条件、使用廉价催化剂以及直接的后处理和分离过程而著称 (Kuo 等人,2008)。

金属催化的二胺化反应

1,2-二胺基序存在于许多具有生物活性的天然产物和药物中,由于其在不对称合成和催化中的广泛应用,因此是合成化学家的目标。烯烃的金属催化的二胺化是构建此类化合物的日益受关注的领域,为合成手性 1,2-二胺提供了有希望的途径 (Cardona & Goti,2009)。

具有咪唑侧基的聚酰亚胺的合成

合成了一种新型的不对称二胺单体,其中包含三芳基咪唑侧基,从而产生了在非质子极性溶剂中表现出优异溶解性、高玻璃化转变温度和在高温下具有稳定性的聚酰亚胺。这一发展为聚酰亚胺在各个行业的应用开辟了新途径 (Ghaemy & Alizadeh,2009)。

C70 纳米/微晶形态的控制

利用三氯苯异构体作为形状和发光调节剂,研究人员已经能够合成具有不同形态的 C70 纳米/微晶。对 C70 结构的这种操作导致光致发光强度的增强,为纳米技术和材料科学中的高级应用提供了潜力 (Liu 等人,2014)。

具有偶氮苯基团的自组装液晶

表征了含有腈偶氮苯基团和 1,3,5-三嗪-2,4-二胺的配合物的光学和电场响应特性。这种自组装液晶展示了成像和数据存储应用的潜力,因为它即使在去除刺激后也能保持诱导的分子取向 (Xu 等人,2008)。

安全和危害

作用机制

Target of Action

Similar compounds such as benzene derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s worth noting that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring

生化分析

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

属性

IUPAC Name |

2,4,6-trichlorobenzene-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYZGUDKXQSHCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-4-((3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/no-structure.png)

![N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770797.png)

![7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2770806.png)

![2,6-dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2770808.png)

![Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate](/img/structure/B2770810.png)

acetonitrile](/img/structure/B2770812.png)

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol](/img/structure/B2770816.png)